

Application Notes and Protocols for Quantitative Mass Spectrometry of Methionine Sulfoxide

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Compound of Interest

Compound Name: Methionine Sulfoxide

Cat. No.: B555272

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of **methionine sulfoxide** (MetSO). This post-translational modification can alter protein structure, function, and immunogenicity, and has been implicated in a variety of physiological and pathological processes, including aging, neurodegenerative diseases, and inflammatory responses. Accurate quantification of MetSO levels is crucial for understanding its role in these processes and for the development of therapeutics targeting oxidative stress pathways. Mass spectrometry-based proteomics has emerged as a powerful tool for the site-specific identification and quantification of MetSO.

These application notes provide an overview of quantitative mass spectrometry methods for measuring MetSO levels, with a focus on stable isotope labeling to ensure accuracy. Detailed protocols for sample preparation, LC-MS/MS analysis, and data analysis are provided, along with examples of quantitative data and visualizations of relevant biological pathways.

Quantitative Methodologies

Several mass spectrometry-based approaches can be employed for the quantification of **methionine sulfoxide**. The choice of method depends on the specific research question, available instrumentation, and desired level of accuracy.

- **Label-Free Quantification:** This method relies on the direct comparison of the signal intensities of peptides containing oxidized and non-oxidized methionine residues. While straightforward, it can be susceptible to variations in sample preparation and instrument performance. A label-free approach has been successfully used to quantify redox changes in methionine residues in serum albumin, identifying Met-111 and Met-147 as being highly oxidized in patients with diabetes and renal failure, as well as in healthy smokers compared to non-smoker controls[1][2][3].
- **Stable Isotope Labeling:** To overcome the limitations of label-free methods and to accurately distinguish between in vivo oxidation and artifactual oxidation during sample preparation, stable isotope labeling with ^{18}O -enriched hydrogen peroxide ($\text{H}_2^{18}\text{O}_2$) is a robust strategy[4][5]. In this method, unoxidized methionine residues are chemically converted to **methionine sulfoxide** containing an ^{18}O atom, resulting in a 2 Dalton mass shift compared to the endogenously formed ^{16}O -containing MetSO[4][5]. This allows for precise quantification by comparing the relative intensities of the ^{16}O - and ^{18}O -labeled peptide pairs.
- **Methionine Sulfoxide Reductase (Msr) Based Assays:** **Methionine sulfoxide** reductases are enzymes that stereospecifically reduce MetSO back to methionine. MsrA reduces the S-epimer of MetSO, while MsrB reduces the R-epimer[6][7]. These enzymes can be used in conjunction with mass spectrometry to identify and quantify the different diastereomers of MetSO, providing further insight into the mechanisms of oxidation and repair[8][9].

Experimental Protocols

This section provides a detailed protocol for the quantification of **methionine sulfoxide** using stable isotope labeling with $\text{H}_2^{18}\text{O}_2$ followed by LC-MS/MS analysis.

Protocol 1: Sample Preparation and ^{18}O -Labeling

- **Protein Extraction:**
 - Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
 - Quantify the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

- Reduction and Alkylation:
 - Take an equal amount of protein (e.g., 50 µg) from each sample.
 - Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.
 - Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating for 45 minutes in the dark at room temperature.
- ¹⁸O-Labeling of Unoxidized Methionine:
 - To prevent artifactual oxidation during subsequent steps, unoxidized methionine residues are "blocked" by converting them to ¹⁸O-labeled **methionine sulfoxide**.
 - Add H₂¹⁸O₂ (ensure high isotopic purity) to the protein sample. The final concentration and incubation time may need to be optimized depending on the sample, but a common starting point is a 1:10 to 1:75 molar ratio of methionine to H₂¹⁸O₂[8].
 - Incubate for a defined period (e.g., 30 minutes) at room temperature.
- Proteolytic Digestion:
 - Perform in-solution or in-gel digestion of the protein sample using a protease such as trypsin. A typical enzyme-to-substrate ratio is 1:50 (w/w).
 - For in-solution digestion, incubate overnight at 37°C.
- Sample Cleanup:
 - Desalt the peptide mixture using a C18 solid-phase extraction method (e.g., C18 spin columns or ZipTips) according to the manufacturer's instructions.
 - Dry the purified peptides in a vacuum centrifuge.

Protocol 2: LC-MS/MS Analysis

- Peptide Resuspension:

- Reconstitute the dried peptides in a suitable buffer for LC-MS analysis (e.g., 0.1% formic acid in water).
- Liquid Chromatography (LC):
 - Separate the peptides using a reversed-phase nano-LC system.
 - Use a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to elute the peptides from the analytical column.
- Mass Spectrometry (MS):
 - Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
 - Operate the mass spectrometer in a data-dependent acquisition (DDA) mode to acquire both full MS scans and MS/MS scans of the most abundant precursor ions.
 - The full MS scan will show the isotopic pairs of peptides containing ^{16}O -MetSO and ^{18}O -MetSO, separated by 2 Da.

Protocol 3: Data Analysis

- Peptide Identification:
 - Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides from the MS/MS spectra.
 - Include methionine oxidation (+15.9949 Da) and ^{18}O -**methionine sulfoxide** (+17.9992 Da) as variable modifications in the search parameters.
- Quantification:
 - Quantify the relative abundance of the ^{16}O - and ^{18}O -labeled peptide pairs by comparing the extracted ion chromatogram (XIC) peak areas for each peptide.
 - The percentage of endogenous methionine oxidation can be calculated using the following formula: % Oxidation = $\text{Intensity}(^{16}\text{O}\text{-MetSO}) / (\text{Intensity}(^{16}\text{O}\text{-MetSO}) + \text{Intensity}(^{18}\text{O}\text{-$

MetSO))] * 100

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Quantification of **Methionine Sulfoxide** in Serum Albumin

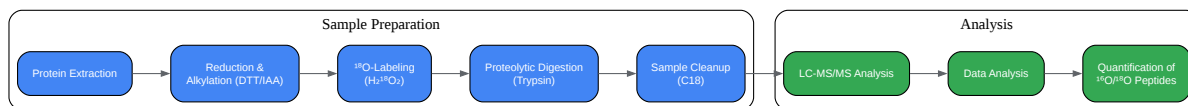
Patient Group	Methionine Residue	[Met(O)]/[Met] Ratio (Median)	p-value (vs. Healthy Non-Smokers)	Reference
Healthy Non-Smokers	Met-111	~0.1	-	[3]
Healthy Smokers	Met-111	~0.2	< 0.05	[3]
Type 2 Diabetes	Met-111	~0.3	< 0.005	[3]
Diabetes with Renal Failure	Met-111	~0.4	< 0.0001	[3]
Healthy Non-Smokers	Met-147	~0.05	-	[3]
Healthy Smokers	Met-147	~0.1	< 0.05	[3]
Type 2 Diabetes	Met-147	~0.15	< 0.005	[3]
Diabetes with Renal Failure	Met-147	~0.2	< 0.0001	[3]

Table 2: Changes in **Methionine Sulfoxide** Levels in a Mouse Model of Alzheimer's Disease

Protein Target	Pathway	Change in MSox with Age	Change in MSox with AD	Reference
Various mitochondrial proteins	Mitochondrial Respiration	Increased	-	[10] [11] [12]
Various glycolytic enzymes	Glycolysis	Increased	-	[10] [11] [12]
Various neuroinflammatory proteins	Neuroinflammation	-	Increased	[10] [11] [12]

Mandatory Visualization

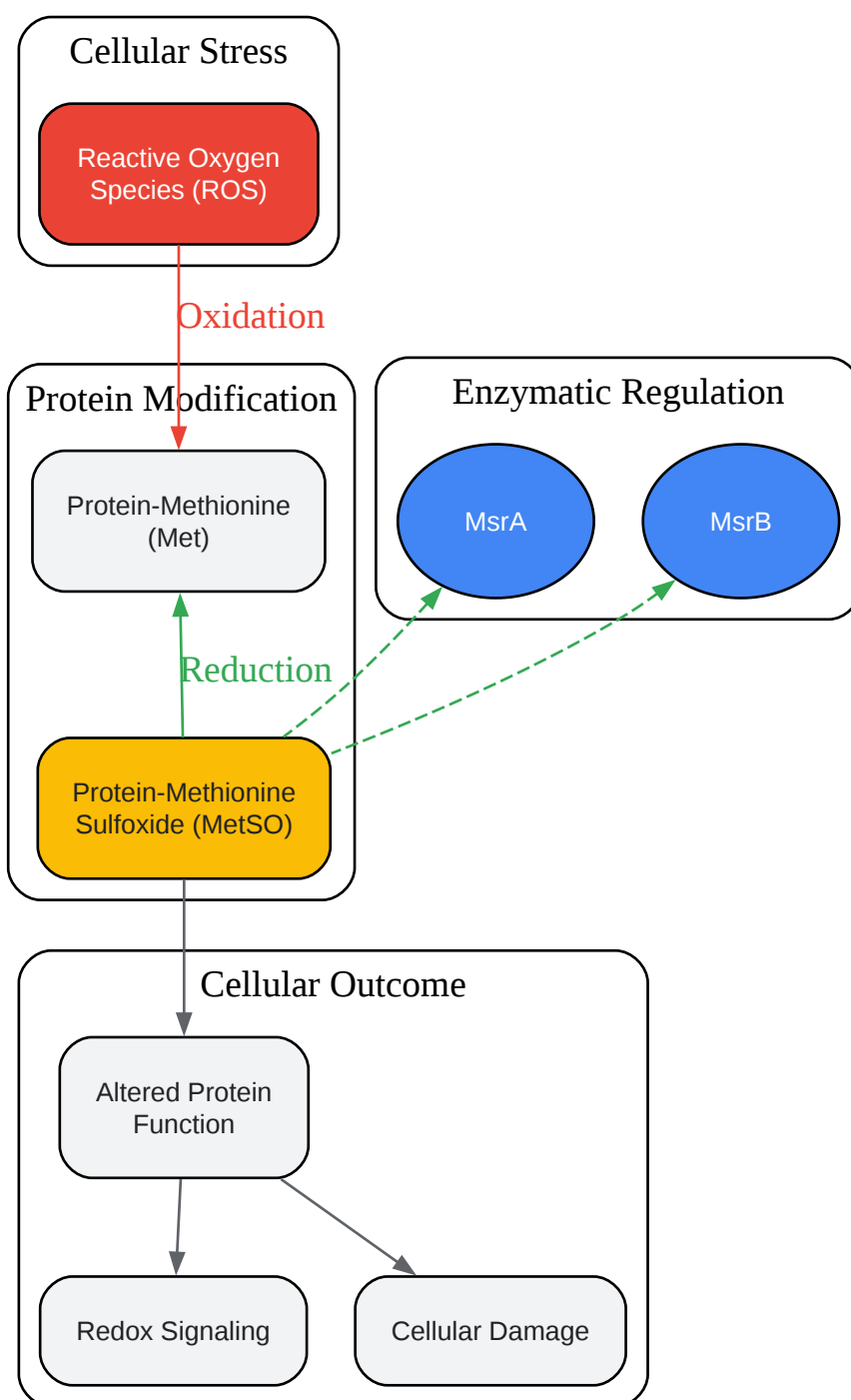
Experimental Workflow



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Caption: Workflow for quantitative analysis of **methionine sulfoxide**.

Signaling Pathway



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Caption: Methionine oxidation and reduction signaling pathway.

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